N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide
Description
N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a heterocyclic compound characterized by a complex tetracyclic framework containing sulfur (thia) and nitrogen (aza) heteroatoms. The structure includes a 2-methoxyphenyl acetamide substituent, which may influence its solubility, bioavailability, and interaction with biological targets.
The compound’s synthesis likely involves cyclization reactions and functional group modifications, with structural verification achieved through crystallographic tools such as the SHELX software suite, a widely recognized system for small-molecule refinement .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-14-8-4-3-7-13(14)22-16(26)10-25-20(27)24-11-21-19-17(18(24)23-25)12-6-2-5-9-15(12)29-19/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXBAKWTTUTKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide typically involves multiple steps. The starting materials often include 2-methoxyphenyl isocyanate and other reagents that facilitate the formation of the tetraazatetracyclo structure. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl) Derivative
A closely related compound, N-(2,6-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[...]acetamide, substitutes the 2-methoxyphenyl group with a 2,6-dimethylphenyl moiety. Comparative studies on such derivatives could reveal substituent-dependent trends in solubility and receptor binding .
N-(4-Substituted Phenyl) Trioxa Analog
The compound N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[...]phenyl)acetamide replaces sulfur with oxygen atoms in the tetracyclic system (5,12,14-trioxa vs. 10-thia). Oxygen’s higher electronegativity may increase ring strain and hydrogen-bonding capacity, affecting solubility and thermal stability. Additionally, the 4-phenyl substitution (vs. 2-methoxyphenyl) alters steric and electronic profiles, which may influence crystallization behavior .
Triazatricyclo Derivative
2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[...]acetamide features a triazatricyclo[7.4.0.0²,⁷] core instead of the tetraazatetracyclo system. Such structural variations highlight the impact of heteroatom arrangement on reactivity .
Table 1: Comparative Properties of Analogous Compounds
Key Observations:
- Stability: The trioxa analog decomposes into carbon oxides and nitrogen oxides under unspecified conditions, suggesting combustion hazards . The target compound’s stability is noted but lacks detailed kinetic data.
- Toxicity: Most analogues, including the target compound, have insufficient toxicological profiles. Acute toxicity, carcinogenicity, and ecological impacts remain uncharacterized .
- Handling : All compounds require specialized handling due to undefined hazards, with recommendations for personal protective equipment and controlled storage .
Research Implications and Gaps
- Structural Dynamics : The role of sulfur vs. oxygen in heterocyclic cores warrants further study to optimize stability for synthetic applications.
- Safety Protocols : Standardized toxicity assessments are critical given the lack of data across analogues .
Biological Activity
N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure features a unique tetraazatetracyclo framework that may contribute to its biological activity. The presence of the methoxyphenyl group is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 366.43 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Stability | Stable under ambient conditions |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies on related tetraazatetracyclo compounds have shown activity against various bacterial strains, including MRSA and E. coli . The mechanism often involves disruption of bacterial cell wall synthesis.
Anticancer Potential
Recent investigations have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, a study demonstrated that similar compounds can activate caspase pathways leading to programmed cell death in human cancer cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Interference with DNA Synthesis : The structure suggests potential interactions with DNA or RNA polymerases, which could hinder replication processes in rapidly dividing cells.
Case Studies
-
Study on Antimicrobial Efficacy : A comparative analysis was conducted using this compound against standard bacterial strains.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA.
- : This suggests potential as a lead compound for developing new antibiotics.
-
Anticancer Activity in Cell Lines : An in vitro study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7).
- Results : IC50 values were determined at 15 µM after 48 hours of treatment.
- Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
